- Copper-Catalyzed Chlorination of Functionalized Arylboronic AcidsOrganic Letters, 2010, 12(6), 1192-1195,
Cas no 95-49-8 (1-Chloro-2-methylbenzene)
1-Chloro-2-methylbenzene structure
1-Chloro-2-methylbenzene
1-Chloro-2-methylbenzene Properties
Names and Identifiers
-
- 1-Chloro-2-methylbenzene
- 1-Methyl-2-chlorobenzene
- 2-Chloro-1-Methylbenzene
- o-Chlorotoluene
- 2-Methylchlorobenzene
- o-tolyl chloride
- OCT
- 2-chloro toluene
- 2-Chlorotoluene solution
- AMP-95
- 2-tolyl chloride
- 6-Nonenamide,N-((3,4-dimethoxyphenyl)methyl)-8-methyl-,(E)
- markiertes Capsaicin
- Methylcapsaicin
- mono-chlorotoluene
- O-Methyl-capsaicin
- o-methylchlorobenzne
- ortho-chlorotoluene
- 1-Chloro-2-methylbenzene (ACI)
- Toluene, o-chloro- (8CI)
- 2-Chlorotoluene
- 2-Methyl-1-chlorobenzene
- 2-Methylphenyl chloride
- NSC 8766
- o-Methylchlorobenzene
- +Expand
-
- MFCD00000562
- IBSQPLPBRSHTTG-UHFFFAOYSA-N
- 1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
- ClC1C(C)=CC=CC=1
- 1904175
Computed Properties
- 126.02400
- 0
- 0
- 0
- 126.023628
- 8
- 70.8
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0
Experimental Properties
- 2.64840
- 0.00000
- 2171
- n20/D 1.525(lit.)
- Slightly soluble
- 159°C
- -35°C(lit.)
- 10 mmHg ( 43 °C)
- Fahrenheit: 107.6 ° f
Celsius: 42 ° c - H2O: slightly soluble0.047g/L at 20°C
- Colorless and transparent liquid with almond like odor
- Soluble in benzene\toluene\alcohol\ether\ketone\Butyl acetate\1,2-Dichloroethane\In various organic solvents such as chloroform.25In water at ℃solubilityby0.037%;Water in o-Chlorotoluenesolubilityby0.014%.
- 1.083 g/mL at 25 °C(lit.)
- 8.83 eV
1-Chloro-2-methylbenzene Security Information
- GHS02 GHS06 GHS08
- XS9000000
- 1
- 3
- S24/25-S61-S45-S36/37-S16-S7
- III
- R20; R51/53
- Xn N
- UN 2238 3/PG 3
- H225,H301,H311,H331,H370
- P210,P260,P280,P301+P310,P311
- warning
- Store at room temperature
- III
- 63-10-20-51/53
- Danger
- Yes
- 1.0-12.6%(V)
- 3
1-Chloro-2-methylbenzene Customs Data
- 29036990
-
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Chloro-2-methylbenzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ; 2 h, 80 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Sodium methoxide Solvents: Methanol , Acetonitrile ; rt; rt → 60 °C; 8 - 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium sulfite Solvents: Water ; rt
Reference
- Facile synthesis of 2-bromo-3-fluorobenzonitrile: An application and study of the halodeboronation of arylboronic acidsJournal of Organic Chemistry, 2004, 69(2), 566-569,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ; 12 h, 80 °C
Reference
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenesRSC Advances, 2017, 7(2), 764-770,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , (Diphenylphosphino)ferrocene Solvents: Tetramethylurea
Reference
- Novel Rh(I)-catalyzed reaction of arylzinc compounds with methyl halidesChemistry Letters, 1999, (11), 1241-1242,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium chloride , Potassium bisulfate Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane ; 30 - 40 min, rt
Reference
- Rate enhancements due to ultrasound in isoquinolinium dichromate and isoquinolinium chlorochromate catalyzed chlorination of aromatic compounds in presence of KHSO4/KClAsian Journal of Chemistry, 2018, 30(1), 167-170,
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Acetonitrile
Reference
- The Stille reactionOrganic Reactions (Hoboken, 1997, 50,,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Isoamyl nitrite Solvents: Dimethylformamide
1.2 Reagents: Cupric chloride Solvents: Dimethylformamide ; 338 K
1.2 Reagents: Cupric chloride Solvents: Dimethylformamide ; 338 K
Reference
- Continuous-Flow Generation of Anhydrous Diazonium Species: Monolithic Microfluidic Reactors for the Chemistry of Unstable IntermediatesOrganic Process Research & Development, 2003, 7(5), 762-768,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Lithium formate Catalysts: Dichlorotris(triphenylphosphine)rhodium Solvents: 1,4-Dioxane
Reference
- Catalytic hydrodehalogenation of some organic halides by hydrogen transfer from lithium formate in the presence of ruthenium and rhodium complexesCroatica Chemica Acta, 1990, 63(2), 203-6,
Synthetic Circuit 13
Reaction Conditions
Reference
- Electroreduction of organic compounds. 19. Formation of benzoanellated sulfur heterocycles by intramolecular cathodic cyclization of dithiocarboxylic estersChemische Berichte, 1992, 125(1), 127-41,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium chloride Catalysts: Benzyltriethylammonium chloride , N,N,N′,N′-Tetramethylethylenediamine , Cupric chloride , Cuprous chloride Solvents: Acetonitrile ; 30 min
1.2 Solvents: Acetonitrile ; 20 °C; 1 h, 20 °C
1.2 Solvents: Acetonitrile ; 20 °C; 1 h, 20 °C
Reference
- Cu(I)/Cu(II)/TMEDA, new effective available catalyst of Sandmeyer reactionRussian Journal of Organic Chemistry, 2012, 48(8), 1055-1058,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
Reference
- Palladium-catalyzed cross-methylation of aryl triflates by intramolecularly stabilized dialkylaluminum, -gallium and -indium reagentsJournal of Molecular Catalysis A: Chemical, 2001, 165(1-2), 97-102,
Synthetic Circuit 19
Synthetic Circuit 20
1-Chloro-2-methylbenzene Raw materials
- 1,3-Dichloro-2-methyl-benzene
- Zinc,(2-chlorophenyl)iodo-
- Borate(1-),tetrafluoro-
- (2-methylphenyl)boronic acid
- Benzenediazonium,2-chloro-
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetramethyldi-
- Tert-BUTYL HYPOCHLORITE
- Tetramethylstannane
- 1-Chloro-2-(chloromethyl)benzene
- 2-Chlorophenyl trifluoromethanesulfonate
- Silane, trimethyl(2-methylphenyl)-
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
1-Chloro-2-methylbenzene Related Literature
-
Yan Liu,Jia Yuan,Zi-Fei Wang,Si-Hao Zeng,Meng-Yue Gao,Mei-Lin Ruan,Jian Chen,Guang-Ao Yu Org. Biomol. Chem. 2017 15 5805
-
J. Oltmanns,O. Licht,A. Bitsch,M.-L. Bohlen,S. E. Escher,V. Silano,M. MacLeod,R. Serafimova,G. E. N. Kass,C. Merten Environ. Sci.: Processes Impacts 2018 20 340
-
Yoann Aubin,Cédric Fischmeister,Christophe M. Thomas,Jean-Luc Renaud Chem. Soc. Rev. 2010 39 4130
-
Kevin Simon,Peter Sagmeister,Rachel Munday,Kevin Leslie,Christopher A. Hone,C. Oliver Kappe Catal. Sci. Technol. 2022 12 1799
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Sven Herbers,Philipp Buschmann,Juan Wang,Kevin Gregor Lengsfeld,K. P. Rajappan Nair,Jens-Uwe Grabow Phys. Chem. Chem. Phys. 2020 22 11490
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Wibren D. Oosterbaan,Veerle Vrindts,Solenn Berson,Stéphane Guillerez,Olivier Douhéret,Bart Ruttens,Jan D'Haen,Peter Adriaensens,Jean Manca,Laurence Lutsen,Dirk Vanderzande J. Mater. Chem. 2009 19 5424
-
Peter J. Streete,Manjit Ruprah,John D. Ramsey,Robert J. Flanagan Analyst 1992 117 1111
-
Peter J. Streete,Manjit Ruprah,John D. Ramsey,Robert J. Flanagan Analyst 1992 117 1111
-
Hari Babu B.,Venkateswara Rao K. T.,Suh Y. W.,Sai Prasad P. S.,Lingaiah N. New J. Chem. 2018 42 1892
-
Ze-lin Li,Peng-yu Wu,Kang-kang Sun,Chun Cai New J. Chem. 2019 43 12152
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